molecular formula C18H19NO5S B4201440 3-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

3-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

Cat. No.: B4201440
M. Wt: 361.4 g/mol
InChI Key: NVYNPULBQSFGOC-UHFFFAOYSA-N
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Description

3-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is a complex organic compound that features a benzylsulfonyl group and a 2,3-dihydro-1,4-benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide involves its interaction with specific molecular targets. The benzylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. The 2,3-dihydro-1,4-benzodioxin moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is unique due to the presence of both the benzylsulfonyl and 2,3-dihydro-1,4-benzodioxin moieties. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Properties

IUPAC Name

3-benzylsulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c20-18(8-11-25(21,22)13-14-4-2-1-3-5-14)19-15-6-7-16-17(12-15)24-10-9-23-16/h1-7,12H,8-11,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYNPULBQSFGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
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3-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
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3-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
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3-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
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3-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Reactant of Route 6
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3-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

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